Olefin Disubstitution Enables 5-endo-dig Cyclization Selectivity vs. Non-Selective Reactions of Monosubstituted Analogs
In gold(I)-catalyzed cycloisomerization, ortho-(alkynyl)styrenes bearing a disubstituted terminal olefin undergo selective 5-endo-dig cyclization to form 1H-indenes. In contrast, the simplest o-(alkynyl)styrene (R1=R2=R3=H) shows no reaction under identical conditions, while a β-monosubstituted analog (R2=Me) yields an unidentifiable mixture [1]. Thus, a compound like 1-(cyclopentylidenemethyl)-2-ethynylbenzene, which features a disubstituted exocyclic olefin, is structurally poised to enable this selective transformation.
| Evidence Dimension | Reaction selectivity under gold(I) catalysis |
|---|---|
| Target Compound Data | Expected 5-endo-dig cyclization product (indene derivative) based on disubstituted olefin motif |
| Comparator Or Baseline | o-(phenylethynyl)styrene (R1=R2=R3=H): no reaction; β-methyl-o-(phenylethynyl)styrene: complex mixture |
| Quantified Difference | No indene product (0% yield) vs. selective indene formation for disubstituted substrates (yields not specified for this exact compound) |
| Conditions | [AuCl(Ph3P)] (5 mol%) / AgSbF6 (5 mol%), CH2Cl2, RT |
Why This Matters
For procurement related to indene synthesis via gold catalysis, only disubstituted ortho-(alkynyl)styrenes provide synthetically useful selectivity; monosubstituted analogs are ineffective.
- [1] Sanjuán, A. M.; Rashid, M. A.; García-García, P.; Martínez-Cuezva, A.; Fernández-Rodríguez, M. A.; Rodríguez, F.; Sanz, R. Gold(I)-Catalyzed Cycloisomerizations and Alkoxycyclizations of ortho-(Alkynyl)styrenes. Chem. Eur. J. 2015, 21 (7), 3042-3052. View Source
